molecular formula C14H21NO3 B14062965 2-(N-(3-(1,4-Benzodioxan-2-yl)propyl)-N-methylamino)ethanol CAS No. 101221-47-0

2-(N-(3-(1,4-Benzodioxan-2-yl)propyl)-N-methylamino)ethanol

Katalognummer: B14062965
CAS-Nummer: 101221-47-0
Molekulargewicht: 251.32 g/mol
InChI-Schlüssel: PARIMXMLMWNNGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanol, 2-[[3-(2,3-dihydro-1,4-benzodioxin-2-yl)propyl]methylamino]- is a complex organic compound characterized by the presence of a benzodioxin ring structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-[[3-(2,3-dihydro-1,4-benzodioxin-2-yl)propyl]methylamino]- typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process may also include purification steps such as distillation and recrystallization to obtain the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions

Ethanol, 2-[[3-(2,3-dihydro-1,4-benzodioxin-2-yl)propyl]methylamino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

Ethanol, 2-[[3-(2,3-dihydro-1,4-benzodioxin-2-yl)propyl]methylamino]- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethanol, 2-[[3-(2,3-dihydro-1,4-benzodioxin-2-yl)propyl]methylamino]- involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

Uniqueness

Its benzodioxin ring structure and the presence of the ethanol and methylamino groups make it a versatile compound for various scientific and industrial applications .

Eigenschaften

CAS-Nummer

101221-47-0

Molekularformel

C14H21NO3

Molekulargewicht

251.32 g/mol

IUPAC-Name

2-[3-(2,3-dihydro-1,4-benzodioxin-3-yl)propyl-methylamino]ethanol

InChI

InChI=1S/C14H21NO3/c1-15(9-10-16)8-4-5-12-11-17-13-6-2-3-7-14(13)18-12/h2-3,6-7,12,16H,4-5,8-11H2,1H3

InChI-Schlüssel

PARIMXMLMWNNGN-UHFFFAOYSA-N

Kanonische SMILES

CN(CCCC1COC2=CC=CC=C2O1)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.